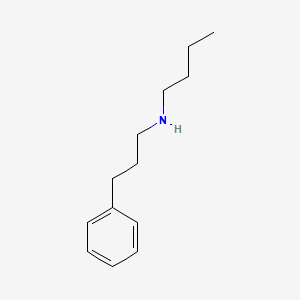

Butyl(3-phenylpropyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

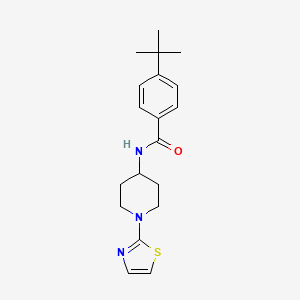

“Butyl(3-phenylpropyl)amine” is a compound that belongs to the class of organic compounds known as phenylpropylamines . These are compounds containing a phenylpropylamine moiety, which consists of a phenyl group substituted at the third carbon by an propan-1-amine .

Synthesis Analysis

The synthesis of similar compounds has been studied using various methods. For instance, the synthesis of 3-amino-1-phenylbutane (3-APB), a compound similar to “Butyl(3-phenylpropyl)amine”, has been studied using a one-pot multi-enzymatic system . Another method involves the use of polymer-supported triphenylphosphine (PS-TPP) in organic synthesis . The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases .

Molecular Structure Analysis

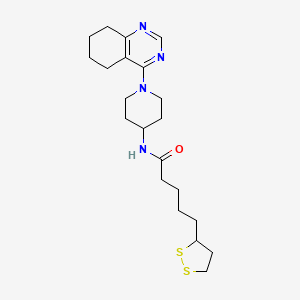

“Butyl(3-phenylpropyl)amine” contains a total of 47 atoms. There are 29 Hydrogen atoms, 17 Carbon atoms, and 1 Nitrogen atom . It also contains 19 non-H bonds, 6 multiple bonds, 11 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .

Chemical Reactions Analysis

Amines, including “Butyl(3-phenylpropyl)amine”, are known to act as weak organic bases . They can react with acids to form salts soluble in water . They also react with aldehydes and ketones to form imine derivatives, also known as Schiff bases .

Physical And Chemical Properties Analysis

The main chemical property of amines, including “Butyl(3-phenylpropyl)amine”, is their ability to act as weak organic bases . The physical properties of “Butyl(3-phenylpropyl)amine” are not well-documented.

科学的研究の応用

CO₂ Capture : Butyl(3-phenylpropyl)amine, when used in an ionic liquid form, has been shown to effectively capture CO₂. This ionic liquid reacts reversibly with CO₂, sequestering it as a carbamate salt, and is comparable in efficiency to commercial amine sequestering reagents. It has the advantages of being nonvolatile and not requiring water to function, making it a promising candidate for CO₂ capture applications (Bates et al., 2002).

Electrochemical Applications : Butylamine derivatives have been used in liquid | liquid ion sensors, demonstrating unique electrochemical properties. Specifically, N,N-Butyl-decamethylferrocenyl-amine, soluble in organic solvents, shows dominance in anion transfer over the entire pH range in microphase redox processes (Kelly et al., 2010).

Antioxidant in Rubber Industry : Certain derivatives of Butyl(3-phenylpropyl)amine, such as aromatic secondary amines like N,N′-substituted p-phenylenediamines, play a crucial role as antioxidants in the rubber industry. Their electrochemical and spectroscopic properties have been extensively studied (Rapta et al., 2009).

Polymerization Applications : Anionic polymerization of Butyl isocyanates with chiral anionic initiators has been explored, resulting in optically active polymers. This research contributes to the development of novel polymers with specific optical properties (Okamoto et al., 1993).

Zwitterionic Polymerization : The polymerization of alkyl cyanoacrylates, including the butyl ester, has been studied, revealing that bases can initiate polymerization by forming zwitterionic propagating species. This research aids in understanding the mechanisms of polymerization in different conditions (Pepper, 1980).

Synthesis of Medicinal Compounds : Butylamine derivatives are used as intermediates in the synthesis of medical compounds like Repaglinide, an oral medicine for diabetes. Efficient and environmentally friendly synthesis methods have been developed for these intermediates (Liu et al., 2011).

Synthesis of Antioxidants for Lubricants : The synthesis and evaluation of amine-based antioxidants for lubricants, particularly in the context of thermal oxidation, is an area of application. Such antioxidants are synthesized by new methods and characterized to assess their effectiveness (Zhan et al., 2019).

作用機序

Target of Action

Butyl(3-phenylpropyl)amine, a derivative of 3-Phenylpropylamine, primarily targets Trypsin-1 and Trypsin-2 in humans . Trypsins are serine proteases that play a crucial role in various biological processes, including digestion and regulation of secretory pathways.

Mode of Action

For instance, they can bind to their target proteins, altering their function and leading to changes in cellular processes

Biochemical Pathways

For instance, they can influence the metabolism of biogenic amines, which are crucial for maintaining cell viability and the proper course of the organism’s metabolic processes .

Pharmacokinetics

The pharmacokinetic properties of a drug molecule are crucial for its bioavailability and efficacy

Result of Action

For instance, they can influence the function of transcription factors and ultimately the expression of networks of genes .

特性

IUPAC Name |

N-(3-phenylpropyl)butan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-2-3-11-14-12-7-10-13-8-5-4-6-9-13/h4-6,8-9,14H,2-3,7,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRPTMQCWKGUSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2849037.png)

![11-(1H-benzimidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2849040.png)

![(Z)-ethyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate](/img/structure/B2849050.png)

![Ethyl 2-[2-(3-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2849056.png)

![N-[(Z)-2-amino-1,2-dicyanoethenyl]-N'-(4-chlorophenyl)urea](/img/structure/B2849057.png)

![5-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-ylamine](/img/structure/B2849058.png)